1,1-Bis(4-fluorophenyl)-1-butene
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Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structures of fluorinated compounds are often investigated using spectroscopic methods and X-ray crystallography. For instance, Paper used 19F NMR spectroscopy and X-ray crystallography to confirm the structures of synthesized compounds, revealing unusually large bond angles around phosphorus atoms. Paper determined the solid-state structure of a bis(iododiphenyltin) compound, which could provide insights into the structural aspects of organotin compounds with aromatic substituents.
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions. Paper discusses the formation of a chiral cyclometallated complex from a phosphine-based compound, indicating the potential for complexation reactions. Paper describes the use of Sonogashira cross-coupling reactions to prepare fluorinated rigid rods, a method that could potentially be adapted for the synthesis of "1,1-Bis(4-fluorophenyl)-1-butene."
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. Paper explores the impact of molecular structure on the physical, thermal, mechanical, and adhesion properties of polymers containing fluorinated groups. Paper compares the solubility, color intensity, dielectric constant, and moisture absorption of polyimides derived from a fluorinated diamine, highlighting the effects of fluorination on material properties.
Scientific Research Applications
Catalytic Organic Synthesis
1,1-Bis(4-fluorophenyl)-1-butene serves as a precursor in various organic syntheses, highlighting its utility in the development of advanced materials and chemicals. For instance, its structural framework is instrumental in the synthesis of complex molecules through catalytic processes involving metal cation-exchanged clays. These catalysts facilitate a range of reactions, including Friedel-Crafts alkylation, aromatic alkylation, and carbonyl-ene reactions, underscoring the compound's versatility in organic synthesis (Tateiwa & Uemura, 1997).
Environmental Applications
The environmental impact of chemicals is a growing concern, and 1,1-Bis(4-fluorophenyl)-1-butene's derivatives play a crucial role in addressing these challenges. For example, research into the decomposition of air toxins using cold plasma reactors has explored methods to break down harmful substances, potentially including derivatives of 1,1-Bis(4-fluorophenyl)-1-butene. This approach demonstrates the compound's relevance in environmental protection efforts, offering pathways to mitigate pollution and enhance air quality (Hsieh et al., 2011).
Polymer and Material Science
In the realm of material science, derivatives of 1,1-Bis(4-fluorophenyl)-1-butene contribute to the development of high-performance polymers and coatings. These materials find applications in various industries, from automotive to consumer goods, where their chemical stability and physical properties are highly valued. Research in this area continues to explore new functionalities and applications of these polymers, highlighting the compound's importance in advancing material technologies.
Toxicology and Safety Assessment
Understanding the safety and environmental impact of chemicals is critical. Studies on the toxicology and human exposure to derivatives of 1,1-Bis(4-fluorophenyl)-1-butene, such as bisphenol A diglycidylether (BADGE), provide valuable insights into their effects on health and the environment. These assessments ensure that the use of such compounds in various applications, including food packaging and coatings, meets stringent safety standards, protecting consumers and workers alike (Poole et al., 2004).
Mechanism of Action
Target of Action
Similar compounds such as bis(4-fluorophenyl) ketone have been used in research related to carboxylation, sulfonation, and crosslinking membranes .
Mode of Action
It’s worth noting that the presence of fluorine in a molecule can enhance the binding affinity to the target protein . This is due to the small size of the fluorine atom, which can improve metabolic stability and modulate physicochemical properties, such as lipophilicity or basicity .
Pharmacokinetics
The presence of fluorine in the molecule could potentially influence these properties, as fluorine is known to improve metabolic stability and modulate physicochemical properties .
properties
IUPAC Name |
1-fluoro-4-[1-(4-fluorophenyl)but-1-enyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2/c1-2-3-16(12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h3-11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQMQAHRCSHTAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561226 |
Source
|
Record name | 1,1'-(But-1-ene-1,1-diyl)bis(4-fluorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(4-fluorophenyl)-1-butene | |
CAS RN |
128104-20-1 |
Source
|
Record name | 1,1'-(But-1-ene-1,1-diyl)bis(4-fluorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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